1,4-Oxazepane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

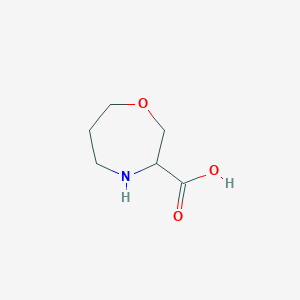

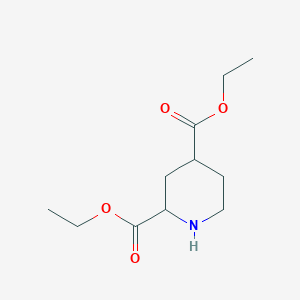

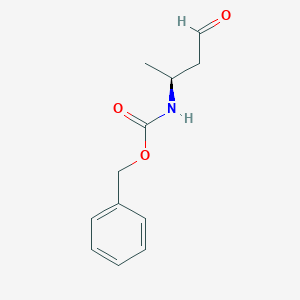

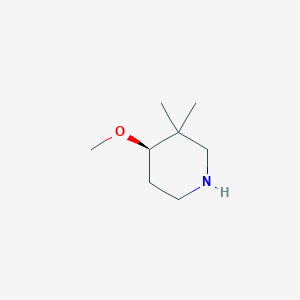

1,4-Oxazepane-3-carboxylic acid is a seven-membered heterocyclic compound containing both oxygen and nitrogen atoms in its ring structure. This compound is part of a broader class of heterocycles known for their unique physico-chemical and biological properties. Compounds with a 1,4-oxazepane scaffold have been reported to exhibit various pharmacological activities, including anticonvulsant, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-oxazepane-3-carboxylic acid typically involves the intramolecular cyclization of alkenols, alkynols, or hydroxyketones. These reactions are often catalyzed by Brönsted or Lewis acids . For example, Fmoc-HSe(TBDMS)-OH immobilized on Wang resin can be reacted with nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. Cleavage from the polymer support using trifluoroacetic acid (TFA) leads to the removal of the silyl protective group followed by spontaneous lactonization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of polymer-supported synthesis and catalytic hydrogenation used in laboratory settings can be scaled up for industrial applications. The use of solid-phase synthesis techniques allows for the efficient production of this compound with high regioselectivity and stereoselectivity .

Chemical Reactions Analysis

Types of Reactions: 1,4-Oxazepane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form corresponding oxides or reduced to yield amines and alcohols .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include trifluoroacetic acid (TFA), triethylsilane (Et3SiH), and nitrobenzenesulfonyl chlorides. Reaction conditions often involve the use of Brönsted or Lewis acids as catalysts .

Major Products: Major products formed from the reactions of this compound include diastereomeric anilines, lactones, and various oxazepane derivatives. The regioselectivity and stereoselectivity of these reactions depend on the substitution patterns of the starting materials .

Scientific Research Applications

1,4-Oxazepane-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, compounds with a 1,4-oxazepane scaffold have been investigated for their potential as anticonvulsants, antifungal agents, and treatments for inflammatory bowel disease, lupus nephritis, and respiratory diseases such as asthma and bronchiectasis . Additionally, the compound’s unique structure makes it a valuable tool for studying the mechanisms of action of various pharmacological agents .

Mechanism of Action

The mechanism of action of 1,4-oxazepane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it has been reported to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling . This mechanism is particularly relevant in the context of neurological disorders such as Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 1,4-oxazepane-3-carboxylic acid include morpholine (1,4-oxazinane) and its derivatives. These compounds share a similar heterocyclic structure but differ in the number and position of heteroatoms within the ring .

Uniqueness: this compound is unique due to its seven-membered ring structure, which provides greater spatial flexibility compared to six-membered rings like morpholine. This flexibility allows for a wider range of chemical modifications and interactions with biological targets . Additionally, the presence of both oxygen and nitrogen atoms in the ring enhances its ability to participate in hydrogen bonding and other non-covalent interactions, making it a versatile scaffold for drug design .

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

1,4-oxazepane-3-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c8-6(9)5-4-10-3-1-2-7-5/h5,7H,1-4H2,(H,8,9) |

InChI Key |

VJCZYUDVOCSWKC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(COC1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thiane]](/img/structure/B13062485.png)

![{3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13062489.png)

![2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide](/img/structure/B13062502.png)

![3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine](/img/structure/B13062567.png)